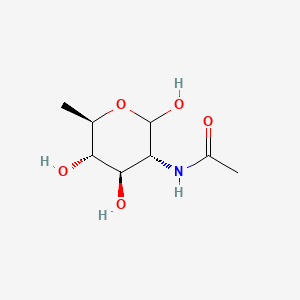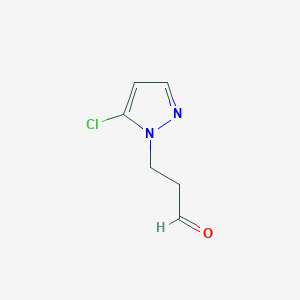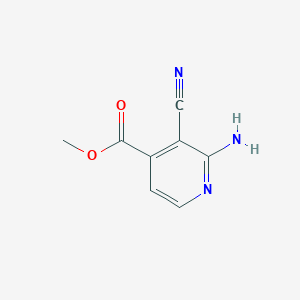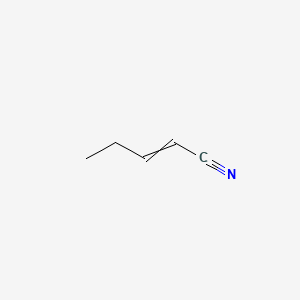![molecular formula C20H30N4O2 B12440734 3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide](/img/structure/B12440734.png)
3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide involves multiple steps.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzimidazole ring or the N-hydroxy-2-propenamide moiety.
Reduction: This reaction can affect the benzimidazole ring or the N-hydroxy-2-propenamide moiety.
Substitution: This reaction can occur at the benzimidazole ring or the N-hydroxy-2-propenamide moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study HDAC inhibition and its effects on gene expression.
Biology: Investigated for its role in regulating cellular processes such as cell cycle progression and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit HDAC and induce cancer cell death.
Industry: Utilized in the development of new HDAC inhibitors and other therapeutic agents
Mecanismo De Acción
The mechanism of action of 3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide involves the inhibition of HDAC enzymes. This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells. The compound targets multiple HDAC isoforms, contributing to its broad-spectrum activity .
Comparación Con Compuestos Similares
Similar Compounds
Vorinostat: Another HDAC inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Belinostat: An HDAC inhibitor with a broader spectrum of activity and different clinical applications.
Panobinostat: A potent HDAC inhibitor with a unique chemical structure and distinct therapeutic profile
Uniqueness
3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide stands out due to its superior pharmacokinetic properties, including high oral bioavailability and prolonged duration of action. These properties make it a promising candidate for further development as a therapeutic agent .
Propiedades
Fórmula molecular |
C20H30N4O2 |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25) |
Clave InChI |
JHDKZFFAIZKUCU-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,3-Dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid](/img/structure/B12440686.png)


![1-[1-(4-Propoxyphenyl)ethyl]hydrazine](/img/structure/B12440706.png)


![[(3-Bromo-4-methoxyphenyl)methyl]hydrazine](/img/structure/B12440719.png)

